2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
CAS No.: 2640818-41-1
Cat. No.: VC11821512
Molecular Formula: C19H30N6O2
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640818-41-1 |
|---|---|
| Molecular Formula | C19H30N6O2 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C19H30N6O2/c1-16-14-17(21-19(20-16)25-4-2-3-5-25)23-8-6-22(7-9-23)15-18(26)24-10-12-27-13-11-24/h14H,2-13,15H2,1H3 |
| Standard InChI Key | QPYSZXPPEQJWDM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC(=O)N4CCOCC4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC(=O)N4CCOCC4 |
Introduction
The compound 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in drug discovery and development. Its structure includes several functional groups, such as a pyrimidine core, piperazine, morpholine, and pyrrolidine rings, which contribute to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions that integrate heterocyclic chemistry. Key steps include:
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Pyrimidine Formation: The pyrimidine ring is synthesized via cyclocondensation reactions involving precursors such as amidines or guanidines.
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Piperazine Functionalization: Piperazine derivatives are introduced to enhance solubility and target binding.
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Morpholine Addition: Morpholine incorporation provides flexibility and improves pharmacokinetic properties.
These steps typically require controlled reaction conditions (e.g., temperature, pH) to ensure high yield and purity.
Biological Activity
The compound's structure suggests potential activity as a modulator of biological pathways. Similar compounds have been reported to exhibit:
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Antimicrobial Properties: Effective against bacterial and fungal strains by disrupting cell wall synthesis or metabolic pathways .
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Enzyme Inhibition: Likely inhibitors of kinases or other enzymes due to the pyrimidine ring's ability to mimic natural substrates .
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CNS Activity: The presence of piperazine and morpholine rings indicates possible interaction with central nervous system (CNS) receptors.
Potential Applications
This compound could serve as:
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Drug Candidate: A lead molecule for developing treatments for infectious diseases or CNS disorders.
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Chemical Probe: A tool for studying enzyme mechanisms or receptor-ligand interactions.
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Pharmacological Scaffold: A template for designing derivatives with improved efficacy.
Limitations and Challenges
While promising, challenges include:
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Synthesis Complexity: Multi-step processes may limit scalability.
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Toxicity Concerns: Potential off-target effects need evaluation.
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Limited Data: Further experimental validation is required to confirm biological activity.
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